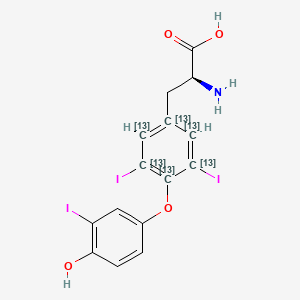
Liothyronine-13C6-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Liothyronine is a potent thyroid hormone receptor agonist that targets thyroid hormone receptors TRα and TRβ with high affinity . This compound is primarily used in scientific research to study thyroid hormone functions and metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Liothyronine-13C6-1 involves the incorporation of 13C isotopes into the Liothyronine molecule. The process typically starts with the synthesis of 13C-labeled tyrosine, which is then iodinated to form 3,5-diiodo-L-tyrosine. This intermediate undergoes further iodination and coupling reactions to produce 3,3’,5-triiodo-L-thyronine-13C6-1 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. High-performance liquid chromatography (HPLC) is often used to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
Liothyronine-13C6-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deiodinated metabolites.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Halogen substitution reactions can occur, leading to different iodinated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, hydrogen peroxide for oxidation, and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various iodinated and deiodinated derivatives of this compound, which are useful for studying thyroid hormone metabolism .
Aplicaciones Científicas De Investigación
Liothyronine-13C6-1 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of thyroid hormone metabolism.
Biology: Helps in studying the role of thyroid hormones in cellular processes and gene expression.
Medicine: Used in clinical research to develop and test new thyroid hormone therapies.
Industry: Employed in the development of diagnostic assays and quality control of thyroid hormone preparations.
Mecanismo De Acción
Liothyronine-13C6-1 exerts its effects by binding to thyroid hormone receptors TRα and TRβ. This binding initiates a cascade of molecular events, including the activation of DNA transcription and protein synthesis. The compound regulates various physiological processes such as metabolism, growth, and development by modulating gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Levothyroxine-13C6: Another 13C-labeled thyroid hormone used for similar research purposes.
Triiodothyronine-13C6 hydrochloride: A hydrochloride salt form of Liothyronine-13C6-1 with similar applications.
Uniqueness
This compound is unique due to its high affinity for thyroid hormone receptors and its specific isotopic labeling, which makes it an invaluable tool for studying thyroid hormone dynamics and metabolism .
Propiedades
Fórmula molecular |
C15H12I3NO4 |
|---|---|
Peso molecular |
656.93 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)/t12-/m0/s1/i3+1,4+1,7+1,10+1,11+1,14+1 |
Clave InChI |
AUYYCJSJGJYCDS-HRUXDFQWSA-N |
SMILES isomérico |
C1=CC(=C(C=C1O[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2I)C[C@@H](C(=O)O)N)I)I)O |
SMILES canónico |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



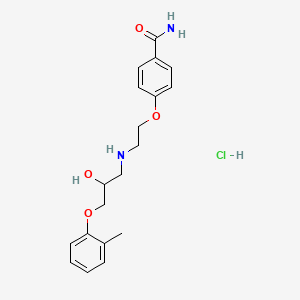
![5-Chloro-7-{[4-benzylpiperidyl]methyl}quinolin-8-ol](/img/structure/B11938898.png)


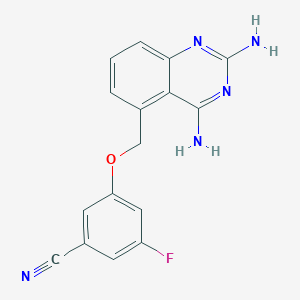
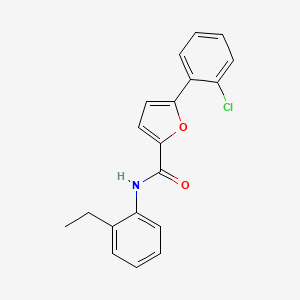
![(3R)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11938937.png)
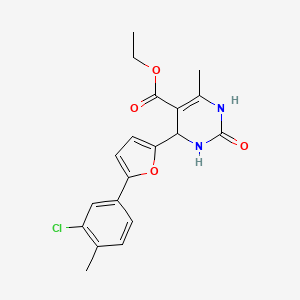
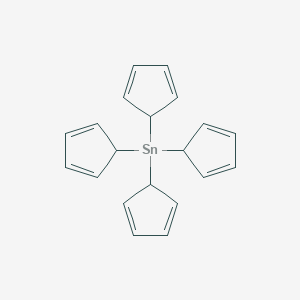

![(R)-2-(dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B11938956.png)
![sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11938967.png)

